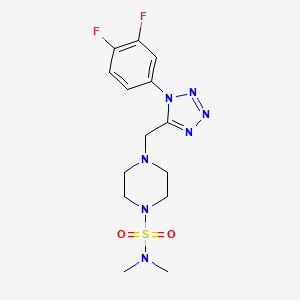
3-((1-(2-Methylnicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-((1-(2-Methylnicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” is a nitrogen-containing heterocycle . The five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of this compound could involve the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound could include the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research in synthetic chemistry has led to the development of new pyridine and pyrazine derivatives through complex synthesis processes. These compounds are characterized for their structural and chemical properties, laying the groundwork for understanding their potential applications in various fields, including pharmaceuticals and materials science. Studies have shown methods for synthesizing such derivatives, highlighting the versatility and reactivity of pyrazine and pyridine frameworks in forming complex heterocyclic compounds (Elewa et al., 2021; Al-Issa, 2012).
Biological Activity
Compounds with pyrazine and pyridine cores have been evaluated for their biological activities, such as antimicrobial, anticancer, and antifungal properties. These studies provide a glimpse into the therapeutic potential of such compounds, suggesting that they could serve as leads or frameworks for developing new drugs or biological agents (Černuchová et al., 2005; Kawale et al., 2017).
Material Science and Catalysis
In the field of materials science, pyrazine and pyridine derivatives have been explored for their potential applications in creating new materials with unique properties, such as conductive polymers or corrosion inhibitors. These applications demonstrate the compound's versatility beyond biological systems, indicating potential uses in industrial and technological contexts (Sudheer & Quraishi, 2015; Lu et al., 2002).
Chemical Catalysis and Reactions
Pyrazine and pyridine derivatives have also been studied for their roles in catalysis, particularly in reactions relevant to environmental sustainability, such as water oxidation. These studies underline the potential of such compounds in catalyzing essential chemical reactions, offering pathways to more efficient and environmentally friendly chemical processes (Zong & Thummel, 2005).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-11-13(3-2-5-18-11)16(22)21-8-4-12(10-21)23-15-14(9-17)19-6-7-20-15/h2-3,5-7,12H,4,8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWOQWXJOQHVRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(2-Methylnicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


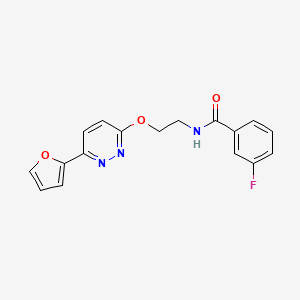
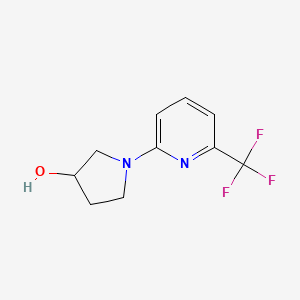
![N-[(4-chlorophenyl)(cyano)methyl]-2-(2-fluoro-4-nitrophenyl)acetamide](/img/structure/B2391996.png)
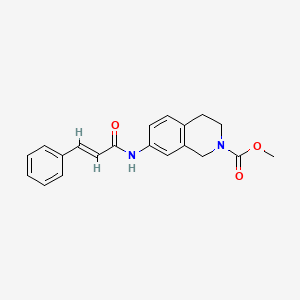
![N-(furan-2-ylmethyl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2392001.png)

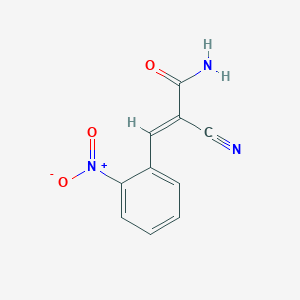
![Ethyl 3-(benzo[d][1,2,3]thiadiazole-6-carboxamido)benzoate](/img/structure/B2392006.png)
![ethyl 2-(8-(sec-butyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2392007.png)
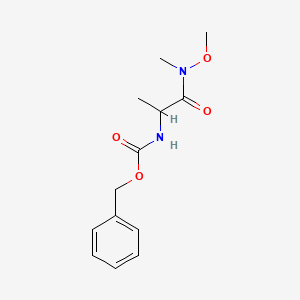
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide](/img/structure/B2392011.png)
![2-[(3,4-Dimethoxybenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol](/img/structure/B2392012.png)
